5,7-Dibromo-2-chloroquinazolin-8-OL
Description
5,7-Dibromo-2-chloroquinazolin-8-OL is a halogenated quinazoline derivative characterized by a hydroxyl group at position 8, bromine atoms at positions 5 and 7, and a chlorine substituent at position 2. Quinazolines are heterocyclic aromatic compounds with a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring. Halogenation typically enhances lipophilicity and metabolic stability, which can improve pharmacokinetic profiles, while the hydroxyl group may contribute to hydrogen bonding, affecting binding affinity in biological targets .
Properties
IUPAC Name |
5,7-dibromo-2-chloroquinazolin-8-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Br2ClN2O/c9-4-1-5(10)7(14)6-3(4)2-12-8(11)13-6/h1-2,14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGCOVAKJRXBTAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=CN=C(N=C2C(=C1Br)O)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Br2ClN2O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.38 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 8-Hydroxyquinoline Derivatives
A common approach involves cyclizing 8-hydroxyquinoline derivatives with nitrogen-containing reagents. For example, treatment of 8-hydroxyquinoline with urea or ammonium acetate under acidic conditions forms the quinazoline ring, followed by chlorination at position 2 using phosphorus oxychloride (POCl₃):
This method yields 2-chloroquinazolin-8-ol in ~85% purity, requiring recrystallization from ethanol for further use.
Direct Chlorination of Quinazolin-8-ol
Alternative methods employ direct chlorination of quinazolin-8-ol using chlorine gas in chloroform with iodine as a catalyst. The reaction proceeds at 20–30°C, with iodine (0.5–5 wt%) enhancing regioselectivity for position 2:
Distillation of chloroform and precipitation at pH 2 yields the product in 94–97% purity.
The introduction of bromine at positions 5 and 7 leverages the directing effect of the hydroxyl group at position 8. Bromination is typically performed using molecular bromine (Br₂) in chloroform or acetic acid.
Regioselective Bromination in Chloroform
Dissolving 2-chloroquinazolin-8-ol in chloroform and adding bromine dropwise at 15–25°C produces 5,7-dibromo-2-chloroquinazolin-8-ol as the sole product:
Key parameters include:
Bromination in Acidic Media
Using dilute sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) as a solvent accelerates bromination but risks side reactions such as ring sulfonation. This method is less favored due to lower yields (~75%).
Optimization and Yield Considerations
| Parameter | Chlorination | Bromination |
|---|---|---|
| Solvent | Chloroform | Chloroform |
| Catalyst | Iodine (0.5–5%) | None |
| Temperature | 20–30°C | 15–25°C |
| Reaction Time | 3–5 hours | 1–2 hours |
| Yield | 94–97% | 90–95% |
-
Chlorination Efficiency : Iodine catalysis prevents metal contamination (e.g., from SbCl₃) and enhances chlorine uptake.
-
Bromination Selectivity : The hydroxyl group at position 8 directs electrophilic substitution to positions 5 and 7, ensuring regioselectivity.
Alternative Synthetic Routes
Halogen Exchange Reactions
Metathesis reactions with CuBr₂ or NaBr under reflux conditions offer limited success due to competing side reactions and lower yields (~60%).
Challenges and Mitigation Strategies
-
Over-Halogenation : Excess halogen or elevated temperatures lead to polyhalogenated byproducts. Controlled addition rates and low temperatures mitigate this.
-
Solvent Recovery : Distilling chloroform with water reduces solvent loss and costs.
-
Purification : Sodium bisulfite washes remove residual iodine or bromine, while hot filtration minimizes impurities .
Chemical Reactions Analysis
Types of Reactions
5,7-Dibromo-2-chloroquinazolin-8-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 8 position can be oxidized to form a quinone derivative.
Reduction: The bromine and chlorine atoms can be reduced to form dehalogenated derivatives.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups such as amino, nitro, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions are typically carried out using nucleophiles such as amines, thiols, or alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dehalogenated quinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
5,7-Dibromo-2-chloroquinazolin-8-OL has the molecular formula CHBrClNO. The compound features a quinazoline ring with bromine and chlorine substituents, and a hydroxyl group at the 8-position. Its structure allows for various chemical modifications, making it a versatile building block in organic synthesis.
Medicinal Chemistry
The compound has shown potential as an anticancer agent. Research indicates that derivatives of quinazoline compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have demonstrated that modifications at the C-6 and C-7 positions of quinazoline derivatives can enhance their anticancer efficacy against drug-sensitive and multidrug-resistant cell lines .
Table 1: Anticancer Activity of Quinazoline Derivatives
| Compound | Cell Line Tested | IC50 (µg/mL) | Activity Type |
|---|---|---|---|
| 5,7-Dibromo-2-chloroquinazolin-8-OL | A549 (Lung) | TBD | Anticancer |
| 6-chloro-7-(4-fluorophenylamine)-5,8-quinolinedione | A549 | 1.80 | Comparable to cisplatin |
| 7-Arylamine derivatives | SK-OV-3, SK-MEL-2 | TBD | Anticancer |
Antimicrobial Activity
The antimicrobial properties of 5,7-Dibromo-2-chloroquinazolin-8-OL have been explored against both Gram-positive and Gram-negative bacteria. Studies have shown that structural modifications can lead to compounds with enhanced antimicrobial efficacy. For example, derivatives synthesized by replacing bromine atoms with alkylamino groups exhibited significant activity against Staphylococcus aureus and Escherichia coli .
Table 2: Antimicrobial Efficacy of Derivatives
| Derivative Type | Bacteria Tested | Efficacy (Relative to Parent Compound) |
|---|---|---|
| Dipyrrolidino derivative | Staphylococcus aureus | Up to 90x |
| Dipiperidino derivative | Escherichia coli | Most effective |
| Dipiperazino derivative | Klebsiella spp. | Significant |
Enzyme Inhibition Studies
5,7-Dibromo-2-chloroquinazolin-8-OL has been investigated for its role as an enzyme inhibitor. The compound can interact with specific enzymes by binding to their active sites, which may lead to the inhibition of various biological processes such as cell proliferation in cancer cells or microbial growth . This mechanism underscores its potential application in drug development aimed at targeting specific pathways involved in disease progression.
Case Studies
Several case studies illustrate the practical applications of 5,7-Dibromo-2-chloroquinazolin-8-OL in research settings:
- Anticancer Efficacy Study : A recent study evaluated the effects of various quinazoline derivatives on cancer cell lines, demonstrating that some derivatives showed IC50 values comparable to established chemotherapeutics like cisplatin.
- Antimicrobial Testing : Another study focused on synthesizing amino derivatives of 5,7-Dibromo-2-chloroquinazolin-8-OL and assessing their antimicrobial activities against a panel of pathogens, revealing promising results that could lead to new treatments for bacterial infections.
Mechanism of Action
The mechanism of action of 5,7-Dibromo-2-chloroquinazolin-8-OL involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells or the inhibition of microbial growth .
Comparison with Similar Compounds
Key Observations :
- Halogen Positioning : Bromine at positions 5,7 (target compound) versus 6,8 (evidence-derived compounds) alters steric and electronic interactions. Bromine at 6,8 may hinder electrophilic substitution reactions compared to 5,7 positioning.
- Functional Groups : The hydroxyl group in 5,7-Dibromo-2-chloroquinazolin-8-OL increases acidity (pKa ~8–10) compared to methyl or hydrazide groups in analogs, influencing solubility and target binding.
Implications for 5,7-Dibromo-2-chloroquinazolin-8-OL :
- The hydroxyl group may enhance interactions with polar biological targets (e.g., enzymes, receptors) compared to methyl or hydrazide groups.
- Bromine at positions 5,7 (vs.
Q & A
Q. What are the most reliable synthetic routes for preparing 5,7-Dibromo-2-chloroquinazolin-8-OL, and what experimental conditions are critical for optimizing yield?
Methodological Answer: The synthesis of quinazolinone derivatives typically involves cyclization and halogenation steps. For example, 6,8-dibromo-2-methylquinazolin-4-one can be synthesized via reaction of a benzo-oxazinone precursor with formamide under reflux conditions, followed by alkylation using ethyl chloroacetate in dimethylformamide (DMF) with potassium carbonate as a base ( ). Bromination is achieved using bromine in acetic acid under controlled temperature (10°C). Key parameters include stoichiometric control of halogenating agents, solvent polarity, and reaction time to avoid over-bromination. Yield optimization requires purification via column chromatography using ethyl acetate/hexane gradients .
Q. How can researchers characterize 5,7-Dibromo-2-chloroquinazolin-8-OL using spectroscopic techniques, and what spectral markers are diagnostic for structural confirmation?
Methodological Answer:
- ¹H/¹³C-NMR : The aromatic proton environment (e.g., deshielded protons at δ 8.2–8.5 ppm) and carbonyl carbon (δ ~160 ppm) confirm the quinazolinone core. Bromine substituents induce distinct splitting patterns due to isotopic effects.
- IR Spectroscopy : A strong absorption band near 1680 cm⁻¹ corresponds to the C=O stretch of the quinazolinone ring.
- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) should align with the molecular formula (C₈H₃Br₂ClN₂O), with isotopic patterns matching bromine/chlorine ratios.
Cross-validation with X-ray crystallography (e.g., SHELX-refined structures) enhances reliability () .
Advanced Research Questions
Q. How can density functional theory (DFT) be applied to predict the electronic properties of 5,7-Dibromo-2-chloroquinazolin-8-OL, and what functional is optimal for modeling halogenated systems?
Methodological Answer: DFT studies using hybrid functionals (e.g., B3LYP) with exact-exchange corrections are critical for modeling halogenated systems. Basis sets like 6-311+G(d,p) account for polarization and diffuse effects. Key steps:
Geometry optimization at the B3LYP/6-31G(d) level.
Single-point energy calculations with larger basis sets.
Analysis of frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity.
The inclusion of exact-exchange terms (e.g., 20% Hartree-Fock exchange) improves accuracy for halogen-induced electron correlation effects () .
Q. What strategies are recommended for resolving contradictions in crystallographic data for halogenated quinazolinones, particularly when SHELX refinement yields ambiguous thermal parameters?
Methodological Answer:
- Data Collection : Use high-resolution (<1.0 Å) synchrotron data to reduce noise.
- Refinement : In SHELXL, apply anisotropic displacement parameters for Br/Cl atoms and constrain riding hydrogen atoms.
- Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry and Mercury’s void analysis for solvent-accessible regions.
If thermal parameters remain unstable, consider twinning refinement (TWIN/BASF commands) or alternative space groups () .
Q. How should researchers address discrepancies between theoretical (DFT) and experimental spectral data for 5,7-Dibromo-2-chloroquinazolin-8-OL?
Methodological Answer:
- Solvent Effects : Simulate NMR chemical shifts using PCM (Polarizable Continuum Model) in Gaussian to account for solvent polarity.
- Vibrational Scaling : Apply a scaling factor (e.g., 0.961 for B3LYP/6-31G(d)) to IR frequencies to align with experimental data.
- Dynamic Effects : Use molecular dynamics (MD) simulations to model conformational flexibility impacting NMR splitting patterns.
Contradictions often arise from neglected relativistic effects in heavy atoms (Br/Cl); employ ZORA (Zero-Order Regular Approximation) in ORCA for corrections () .
Q. What methodological frameworks are effective for designing bioactive derivatives of 5,7-Dibromo-2-chloroquinazolin-8-OL, and how can SAR studies be structured?
Methodological Answer:
Q. How can researchers ensure the purity of 5,7-Dibromo-2-chloroquinazolin-8-OL for pharmacological studies, and what orthogonal analytical methods are recommended?
Methodological Answer:
- HPLC : Use a C18 column with acetonitrile/water (70:30) and UV detection at 254 nm.
- TLC : Hexane/ethyl acetate (3:7) with iodine vapor visualization.
- Elemental Analysis : Match calculated vs. observed C/H/N/Br/Cl percentages (deviation <0.3%).
- Reference Standards : Compare with certified materials (e.g., LGC Standards’ APIs in ). Impurity profiling requires spiking with known intermediates () .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
